methyl 1-hydroxypiperidine-2-carboxylate
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Overview
Description
Methyl 1-hydroxypiperidine-2-carboxylate is a piperidine derivative known for its versatility as an intermediate in the synthesis of various pharmaceutical drugs. It is a white crystalline solid with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.2 g/mol . This compound is commonly used in the pharmaceutical industry due to its significant role in the synthesis of analgesics, antitumor agents, anticonvulsants, and antihistamines.
Preparation Methods
Methyl 1-hydroxypiperidine-2-carboxylate can be synthesized using several methods. One common synthetic route involves the reaction of piperidine with monochloroacetic acid methyl ester. Another method includes the catalytic reduction of 2-acetyl-1-pyrroline. The reduction reaction produces a racemic mixture of the compound, which can be separated by column chromatography. Industrial production methods often involve these synthetic routes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Methyl 1-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 1-hydroxypiperidine-2-carboxylate has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing complex molecules. In biology and medicine, it is used to develop pharmaceutical drugs with various therapeutic effects, including analgesic, antitumor, and anticonvulsant properties. The compound’s versatility makes it valuable in drug discovery and development, as well as in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of methyl 1-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it contributes to the formation of active pharmaceutical ingredients that exert their effects by binding to target receptors or enzymes. The exact mechanism depends on the final drug product synthesized from this compound. For instance, in analgesics, it may interact with opioid receptors, while in antitumor agents, it could inhibit specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Methyl 1-hydroxypiperidine-2-carboxylate can be compared with other piperidine derivatives such as 1-methyl-2-piperidone-4-carboxylate and methyl 1-oxo-2-piperidinecarboxylate. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its hydroxyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
2624131-95-7 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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